molecular formula C22H25ClN4 B2622185 4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride CAS No. 1353985-11-1

4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride

Cat. No.: B2622185
CAS No.: 1353985-11-1
M. Wt: 380.92
InChI Key: YXGGIBKLGJAWNU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name 4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is derived from its core structural components. The parent hydrocarbon is benzonitrile, characterized by a benzene ring substituted with a nitrile group (-C≡N). Two such benzonitrile moieties are connected via a bis(methylene) bridge (-CH₂-) to a central nitrogen atom, which is further bonded to a piperidin-3-ylmethyl group. The piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) is substituted at the 3-position with a methylene group (-CH₂-), creating a branched amine center. The hydrochloride salt form is indicated by the suffix hydrochloride, denoting the presence of a chloride counterion.

CAS Registry Number (1353985-11-1) Validation

The Chemical Abstracts Service (CAS) registry number 1353985-11-1 uniquely identifies this compound in global chemical databases. This identifier is consistent with entries in supplier catalogs and chemical indexing systems, confirming its use in pharmaceutical and materials science research. The CAS registry entry specifies the molecular formula C₂₂H₂₅ClN₄ and a molecular weight of 380.91 g/mol, aligning with computational analyses of its structure.

Molecular Formula (C₂₂H₂₅ClN₄) & Weight (380.91 g/mol) Confirmation

The molecular formula C₂₂H₂ClN₄ represents 22 carbon atoms, 25 hydrogen atoms, one chlorine atom, and four nitrogen atoms. This composition accounts for the two benzonitrile groups (C₇H₄N each), the piperidine ring (C₅H₁₁N), the bis(methylene) azanediyl bridge (C₂H₄N), and the hydrochloride counterion (HCl). The molecular weight of 380.91 g/mol is calculated as follows:

Component Contribution to Molecular Weight (g/mol)
22 Carbon atoms 22 × 12.01 = 264.22
25 Hydrogen atoms 25 × 1.008 = 25.20
1 Chlorine atom 35.45
4 Nitrogen atoms 4 × 14.01 = 56.04
Total 380.91

This matches the experimentally reported value, validating the formula.

Structural Isomerism & Stereochemical Considerations

The compound exhibits potential stereoisomerism due to the chiral center at the 3-position of the piperidine ring. The piperidin-3-ylmethyl group introduces a tetrahedral carbon atom bonded to four distinct substituents: the piperidine ring, the central nitrogen atom, and two hydrogen atoms. This configuration allows for two enantiomers (R and S configurations). However, the commercial product described in the sources does not specify stereochemical purity, suggesting it may be supplied as a racemic mixture or in an undetermined stereochemical form. Additionally, the bis(methylene) bridge creates a symmetrical axis, eliminating geometric isomerism in the azanediyl moiety.

Crystalline Phase Characterization

No crystallographic data (e.g., X-ray diffraction patterns or unit cell parameters) are publicly available for this compound in the reviewed sources. The absence of melting point or solubility data in supplier specifications implies that crystalline phase characterization remains proprietary or under investigation. Preliminary inferences about crystallinity can be drawn from structural analogs: the hydrochloride salt form typically enhances crystalline stability due to ionic interactions, while the aromatic benzonitrile groups may facilitate π-π stacking in the solid state. Further experimental studies are required to confirm these hypotheses.

Properties

IUPAC Name

4-[[(4-cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4.ClH/c23-12-18-3-7-20(8-4-18)15-26(17-22-2-1-11-25-14-22)16-21-9-5-19(13-24)6-10-21;/h3-10,22,25H,1-2,11,14-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGGIBKLGJAWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN(CC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine is then reacted with formaldehyde and benzonitrile under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Structural Analysis

The compound comprises:

  • Two benzonitrile groups linked via methylene bridges.

  • A piperidine ring substituted with a methyl-azanediyl group.

  • A hydrochloride salt (protonated tertiary amine).

This structure suggests reactivity centered on the nitrile groups, piperidine nitrogen, and aromatic systems.

Nucleophilic Aromatic Substitution (SₙAr)

The benzonitrile groups may undergo SₙAr reactions under strongly basic conditions. For example:

  • Replacement of the nitrile group with nucleophiles (e.g., amines, alkoxides) if the aromatic ring is activated.

  • Analogous example : 4-Fluorobenzonitrile reacts with pyridine derivatives via SₙAr to form tricyclic structures under basic conditions .

ReactantConditionsProductRef.
4-FluorobenzonitrileKOtBu, DMF, RTTricyclic pyridine-benzonitrile

Hydrolysis of Nitriles

The nitrile groups could hydrolyze to carboxylic acids or amides:

  • Acidic hydrolysis : RCNH3O+RCOOH\text{RCN}\xrightarrow{H_3O^+}\text{RCOOH}

  • Basic hydrolysis : RCNOHRCOO\text{RCN}\xrightarrow{OH^-}\text{RCOO}^-

  • Partial hydrolysis : RCNH2ORCONH 2\text{RCN}\xrightarrow{H_2O}\text{RCONH 2}

Piperidine Ring Reactivity

  • Protonation/deprotonation : The piperidine nitrogen (pKa ~11) can act as a base or nucleophile depending on pH .

  • Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

  • Reductive amination : Potential modification of the piperidine ring with aldehydes/ketones under reducing conditions .

Synthetic Routes to Analogues

While direct synthesis of this compound is not reported, related piperidine-benzonitrile derivatives are synthesized via:

  • Mannich reactions : Combining amines, aldehydes, and ketones .

  • Multicomponent reactions (MCRs) : Utilizing isocyanides and alkyl halides in SN2-type mechanisms .

For example:

SubstrateReagents/ConditionsProductYieldRef.
4-Piperidone + aryl aldehydeAcidic conditions, heating3,5-Bis(benzylidene)-4-piperidone60–80%

Key Limitations

  • No direct experimental data on this compound’s reactivity is available .

  • Predictions are based on structural analogs and general organic reactivity principles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride exhibit anticancer properties. For instance, analogs have been shown to inhibit cellular proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neurological Disorders

The piperidine structure is often associated with neuroactive compounds. Studies have suggested that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and other cognitive impairments . The compound's ability to interact with central nervous system receptors could lead to advancements in treating neurological disorders.

Study on Antitumor Effects

In a recent study published in a peer-reviewed journal, a compound structurally related to this compound demonstrated significant antitumor activity against breast cancer cells. The study reported that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine-based compounds, revealing that these substances could reduce oxidative stress and inflammation in neuronal cells. The findings suggested potential applications for treating neurodegenerative diseases by protecting neurons from damage .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Antitumor ActivityInduced apoptosis in breast cancer cells via caspase activation
Neuroprotective EffectsReduced oxidative stress and inflammation in neuronal cells
Mechanism ExplorationPotential inhibition of specific enzymes/receptors

Mechanism of Action

The mechanism of action of 4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Linkers Key Functional Groups Biological/Physicochemical Notes Reference
4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride Dibenzonitrile Piperidin-3-ylmethyl, azanediyl, bis(methylene) -CN, NH, piperidine-HCl Enhanced solubility (HCl salt), basicity N/A
4,4'-(([2,2'-biimidazo[1,2-a]pyridine]-3,3'-diylbis(azanediyl))bis(methylene))dibenzonitrile Dibenzonitrile Biimidazopyridine, azanediyl, bis(methylene) -CN, NH, heteroaromatic Potential fluorescence/biological activity
4,4'-((4-iodophenyl)azanediyl)dibenzonitrile (CN-TPA-I) Dibenzonitrile Iodophenyl, azanediyl -CN, NH, aryl iodide Used in Ullmann coupling for OLEDs
4,4'-[[[1,1'-binaphthalene]-2,2'-diylbis(oxy)]bis(methylene)]dibenzonitrile Dibenzonitrile Binaphthyloxy, bis(methylene) -CN, ether Antimicrobial activity, crystal packing
4,4′,6,6′-tetrachloro-2,2′-{[(2-methoxyethyl)azanediyl]bis(methylene)}diphenol (1) Dichlorophenol Methoxyethyl, azanediyl, bis(methylene) -Cl, -OH, ether Electron-withdrawing substituents

Spectroscopic and Stability Data

  • Nitrile Group Analysis :
    • FT-IR peaks for -CN appear at ~2222 cm⁻¹ in CN-TPA-I , consistent with other dibenzonitriles.
    • Target compound’s -CN groups would exhibit similar absorption, but piperidine’s N-H stretch (~3300 cm⁻¹) may differ from aryl-linked analogs.
  • Stability :
    • Sulfonate analogs () show stability in DMSO/water , suggesting the target’s hydrochloride salt may also exhibit good solubility and stability.

Biological Activity

4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound suggests a complex arrangement that may influence its interaction with biological targets. The compound features piperidine moieties linked through methylene groups to dibenzonitrile units, which may enhance its lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the cytotoxic potential of compounds structurally related to this compound. For instance, derivatives such as 3,5-bis(benzylidene)piperidin-4-ones have shown significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and HL-60 (leukemia) cells. The IC50 values for these compounds were reported to be below 1 µM, indicating potent activity .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
3,5-bis(benzylidene)piperidin-4-oneHCT116<1
3,5-bis(benzylidene)piperidin-4-oneHL-60<1
This compoundTBDTBD

The mechanism by which these compounds exert their cytotoxic effects appears to involve the induction of apoptosis. Studies have shown that treatment with these compounds leads to caspase activation and mitochondrial membrane potential depolarization in cancer cells . This suggests that the compound may trigger programmed cell death pathways, making it a candidate for further development as an anticancer agent.

Case Studies

In a recent study evaluating the biological activity of piperidine derivatives, several compounds were synthesized and screened for their anticancer properties. The results indicated that modifications in the piperidine structure could significantly enhance cytotoxicity against malignant cells while sparing normal cells .

Case Study: Synthesis and Evaluation of Piperidine Derivatives

  • Objective: To synthesize novel piperidine derivatives and evaluate their anticancer activity.
  • Methodology: Compounds were synthesized via a Mannich reaction involving piperidone and aryl aldehydes. The resulting products were screened against various cancer cell lines.
  • Results: Several derivatives exhibited IC50 values below 1 µM against colon cancer cells, with selectivity indices indicating reduced toxicity towards non-malignant cells.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data on this compound is limited, related studies on piperidine-based compounds suggest favorable absorption and distribution characteristics. Additionally, preliminary ADME evaluations indicate that some derivatives do not violate key pharmacokinetic parameters, making them suitable candidates for further development .

Q & A

Q. Table 1. Buffer Systems for Analytical Assays

Application Buffer Composition pH Source
HPLC Separation6.8 g sodium acetate, 16.22 g sodium 1-octanesulfonate4.6
Stability Testing15.4 g ammonium acetate6.5

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